molecular formula C10H19NO4 B6242288 tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate CAS No. 2382089-24-7

tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate

Cat. No. B6242288
CAS RN: 2382089-24-7
M. Wt: 217.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, an efficient whole cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

Scientific Research Applications

Chemical Transformations

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . The crowded nature of the tert-butyl group can elicit specific reactions that other groups cannot, making it a valuable tool in synthetic chemistry .

Biosynthetic and Biodegradation Pathways

The tert-butyl group also plays a significant role in nature, particularly in biosynthetic and biodegradation pathways . Its unique properties can influence the way certain biological processes occur, potentially leading to new discoveries in the field of biochemistry .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest potential applications in biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions, which can lead to more efficient and environmentally friendly processes .

Synthetic Organic Chemistry

Tertiary butyl esters, such as the one in your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds, expanding the range of possible synthetic targets .

Flow Microreactor Systems

The introduction of the tert-butoxycarbonyl group into various organic compounds has been achieved using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to traditional batch reactions .

Solubility and Self-Quenching Prevention

The incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility . This can reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate involves the protection of the piperidine ring, followed by the introduction of hydroxyl groups at positions 3 and 5, and finally the esterification of the carboxylic acid with tert-butanol.", "Starting Materials": [ "Piperidine", "Di-tert-butyl dicarbonate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Tert-butanol", "Dicyclohexylcarbodiimide", "Dimethylaminopyridine" ], "Reaction": [ "Protection of the piperidine ring with di-tert-butyl dicarbonate in the presence of sodium hydroxide", "Oxidation of the protected piperidine with hydrogen peroxide in acetic acid to introduce hydroxyl groups at positions 3 and 5", "Deprotection of the tert-butyl groups with methanol and sodium hydroxide", "Esterification of the carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide and dimethylaminopyridine" ] }

CAS RN

2382089-24-7

Product Name

tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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